molecular formula C17H31N3O4S B5643779 2-[(4aR*,7aS*)-4-[(1-ethylpiperidin-4-yl)acetyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol

2-[(4aR*,7aS*)-4-[(1-ethylpiperidin-4-yl)acetyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol

Cat. No. B5643779
M. Wt: 373.5 g/mol
InChI Key: UIZIXWKJKWRTLS-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes, including protection/deprotection strategies, and selective functional group transformations. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids in polymer chemistry, showcasing the intricate steps involved in synthesizing complex molecules (Elladiou & Patrickios, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structural analysis of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate provided insights into its "flattened-boat" conformation (Kumar et al., 2021).

Chemical Reactions and Properties

Complex molecules like the one often undergo a variety of chemical reactions. For instance, the reaction of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with alpha-amino ketone oximes resulted in the formation of a series of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, demonstrating the molecule's reactivity and potential for generating diverse derivatives (Temple et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. The physical properties are often influenced by the molecular structure, as seen in the study of diastereoisomers of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2'-ylthio)ethanol (Kansikas & Sipilä, 2000).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, is essential. For example, the novel synthesis approach for 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols from 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine highlights the versatile chemical properties of related compounds (Chagarovskiy et al., 2016).

properties

IUPAC Name

1-[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(1-ethylpiperidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O4S/c1-2-18-5-3-14(4-6-18)11-17(22)20-8-7-19(9-10-21)15-12-25(23,24)13-16(15)20/h14-16,21H,2-13H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZIXWKJKWRTLS-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC(CC1)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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